1-(1-Naphthyl)-2-(o-tolyl)ethene
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Overview
Description
1-(o-Methylstyryl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring system substituted with a methylstyryl group at the ortho position
Preparation Methods
The synthesis of 1-(o-Methylstyryl)naphthalene typically involves the reaction of naphthalene derivatives with styrene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Heck reaction, where naphthalene is reacted with o-methylstyrene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(o-Methylstyryl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted naphthalenes and their derivatives.
Scientific Research Applications
1-(o-Methylstyryl)naphthalene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(o-Methylstyryl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(o-Methylstyryl)naphthalene can be compared with other similar compounds, such as:
1-(p-Methylstyryl)naphthalene: Similar in structure but with the methylstyryl group at the para position.
1-(m-Methylstyryl)naphthalene: Similar in structure but with the methylstyryl group at the meta position.
1-(o-Ethylstyryl)naphthalene: Similar in structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their substituent positions and types
Properties
Molecular Formula |
C19H16 |
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Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-[2-(2-methylphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C19H16/c1-15-7-2-3-8-16(15)13-14-18-11-6-10-17-9-4-5-12-19(17)18/h2-14H,1H3 |
InChI Key |
JFYOSUYIDPDIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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